4-(Benzylsulfanyl)-6-hydrazinylpyrimidin-5-amine
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Overview
Description
4-(Benzylthio)-6-hydrazinylpyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring substituted with benzylthio and hydrazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylthio)-6-hydrazinylpyrimidin-5-amine typically involves the functionalization of pyrimidine derivatives. One common method starts with the preparation of 2-amino-3-benzyl-6-(benzylthio)pyrimidin-4(3H)-one, which is then subjected to hydrazination reactions to introduce the hydrazinyl group . The reaction conditions often involve the use of hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods: While specific industrial production methods for 4-(Benzylthio)-6-hydrazinylpyrimidin-5-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzylthio)-6-hydrazinylpyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazinyl group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while reduction of the hydrazinyl group can produce primary amines.
Scientific Research Applications
4-(Benzylthio)-6-hydrazinylpyrimidin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Benzylthio)-6-hydrazinylpyrimidin-5-amine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the benzylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Amino-3-benzyl-6-(benzylthio)pyrimidin-4(3H)-one
- 5-(Benzylthio)-1,3,4-thiadiazole derivatives
Comparison: 4-(Benzylthio)-6-hydrazinylpyrimidin-5-amine is unique due to the presence of both benzylthio and hydrazinyl groups on the pyrimidine ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds that may only have one of these functional groups .
Properties
CAS No. |
21308-87-2 |
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Molecular Formula |
C11H13N5S |
Molecular Weight |
247.32 g/mol |
IUPAC Name |
4-benzylsulfanyl-6-hydrazinylpyrimidin-5-amine |
InChI |
InChI=1S/C11H13N5S/c12-9-10(16-13)14-7-15-11(9)17-6-8-4-2-1-3-5-8/h1-5,7H,6,12-13H2,(H,14,15,16) |
InChI Key |
CBIZVSYBAILCMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC(=C2N)NN |
Origin of Product |
United States |
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